molecular formula C21H17Cl2FN2O3S B3512995 N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide

Cat. No.: B3512995
M. Wt: 467.3 g/mol
InChI Key: VMDCDJCIUOCPQH-UHFFFAOYSA-N
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Description

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with appropriate protecting groups.

    Introduction of the Chlorobenzyl Group: This step involves the alkylation of the glycinamide backbone with 2-chlorobenzyl chloride under basic conditions.

    Fluorophenyl Substitution: Finally, the 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-chlorobenzyl)-N~2~-(4-chlorophenyl)glycinamide
  • N~2~-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)glycinamide
  • N~2~-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)glycinamide

Uniqueness

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide is unique due to the presence of both sulfonyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c22-16-5-11-19(12-6-16)30(28,29)26(13-15-3-1-2-4-20(15)23)14-21(27)25-18-9-7-17(24)8-10-18/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDCDJCIUOCPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide
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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide
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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide
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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide
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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)glycinamide

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